Functional Group Chemoselectivity: Alcohol vs. Ketone
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is the direct reduction product of 2,2-dimethyl-1-tetralone (CAS 2977-45-9), which is its immediate ketone analog and the most commonly encountered in-class comparator . The alcohol possesses a hydrogen-bond donor site (HBD count = 1) and a hydroxyl proton, enabling esterification, silylation, and etherification reactions that are inaccessible to the ketone . Conversely, the ketone analog (molecular weight 174.24 g/mol; density 1.018 g/cm³; boiling point 264.6 °C at 760 mmHg) lacks the nucleophilic hydroxyl and undergoes condensation and nucleophilic addition at the carbonyl carbon, representing a divergent reactivity manifold . Procurement of the alcohol rather than the ketone is mandatory when the downstream chemistry requires a hydroxyl handle, such as in chiral auxiliary preparation, PROTAC linker attachment, or prodrug ester synthesis.
| Evidence Dimension | Functional group identity and hydrogen-bond donor capability |
|---|---|
| Target Compound Data | C1 secondary alcohol; HBD count = 1; HBA count = 1; exact mass 176.12012 g/mol; rotatable bonds = 0 |
| Comparator Or Baseline | 2,2-Dimethyl-1-tetralone: C1 ketone; HBD count = 0; HBA count = 1; exact mass 174.10447 g/mol; density 1.018 g/cm³; boiling point 264.6 °C at 760 mmHg |
| Quantified Difference | HBD count: 1 vs. 0; molecular weight: 176.25 vs. 174.24 g/mol; rotatable bonds: 0 vs. 0; oxidation state at C1 reduced |
| Conditions | Structural comparison based on computed molecular descriptors and reported physical properties (ChemSrc, LookChem) |
Why This Matters
The presence of a hydroxyl donor is a binary structural determinant of reactivity; a ketone cannot serve as a nucleophilic alcohol in esterification, silyl protection, or hydrogen-bond-directed catalysis.
